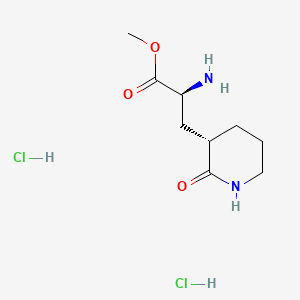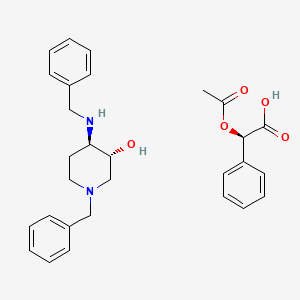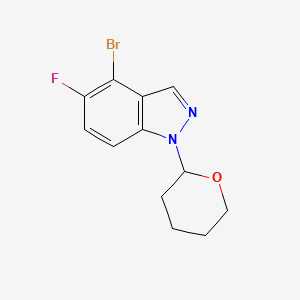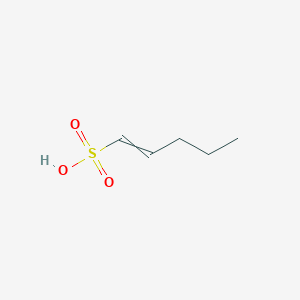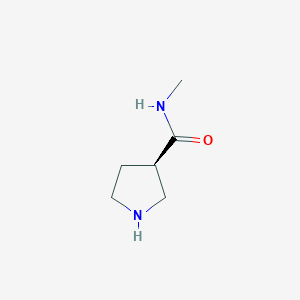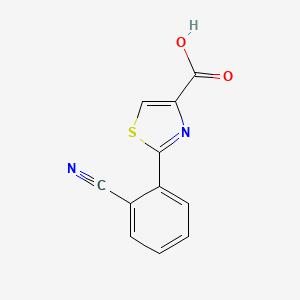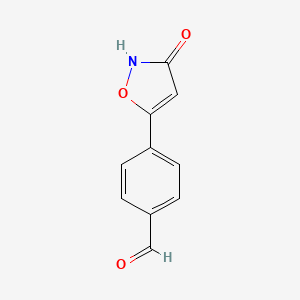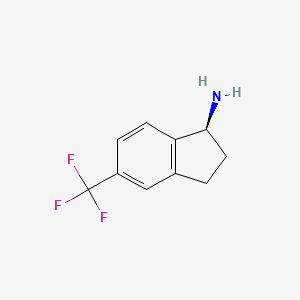
(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is a chemical compound that belongs to the class of indane derivatives. It is characterized by the presence of a trifluoromethyl group attached to the indane structure, which is further modified by the addition of an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane core structure.
Amination: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indane derivatives, amine-substituted indanes, and various oxidized or reduced forms of the compound.
Scientific Research Applications
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(1S)-5-(TRIFLUOROMETHYL)INDOLE: Similar structure but with an indole core instead of indane.
(1S)-5-(TRIFLUOROMETHYL)BENZYLAMINE: Similar structure but with a benzylamine core.
(1S)-5-(TRIFLUOROMETHYL)PHENETHYLAMINE: Similar structure but with a phenethylamine core
Uniqueness
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is unique due to its specific indane core structure combined with the trifluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2/t9-/m0/s1 |
InChI Key |
PBRGODMRDUJDQL-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
